
Tetrakis(butyrato)dirhodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(butyrato)dirhodium is a coordination compound consisting of two rhodium atoms bridged by four butyrate ligands. This compound is known for its distinctive green color and is used in various catalytic applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrakis(butyrato)dirhodium can be synthesized through the reaction of rhodium(II) acetate with butyric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the exchange of acetate ligands with butyrate ligands. The resulting compound is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity rhodium(II) acetate and butyric acid, with careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrakis(butyrato)dirhodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states, often involving the cleavage of butyrate ligands.
Substitution: The butyrate ligands can be substituted with other carboxylate ligands or different donor ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.
Substitution: Ligand exchange reactions often involve carboxylic acids or other donor molecules under reflux conditions.
Major Products:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: New dirhodium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tetrakis(butyrato)dirhodium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including cyclopropanation and C-H activation reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in industrial processes that require selective catalysis, such as the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tetrakis(butyrato)dirhodium involves its ability to coordinate with various substrates through its rhodium centers. The compound can facilitate the transfer of carbenes and nitrenes, making it an effective catalyst for group transfer reactions. Its interaction with biological molecules, such as DNA and proteins, can lead to the inhibition of cellular processes, which is the basis for its potential anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Dirhodium tetrakis(acetate): Similar structure but with acetate ligands instead of butyrate.
Dirhodium tetrakis(propionate): Similar structure but with propionate ligands.
Dirhodium tetrakis(methoxyacetate): Similar structure but with methoxyacetate ligands.
Uniqueness: Tetrakis(butyrato)dirhodium is unique due to the specific electronic and steric effects imparted by the butyrate ligands. These effects influence its reactivity and selectivity in catalytic applications, making it distinct from other dirhodium tetracarboxylates .
Eigenschaften
CAS-Nummer |
56281-34-6 |
|---|---|
Molekularformel |
C16H28O8Rh2 |
Molekulargewicht |
554.20 g/mol |
IUPAC-Name |
butanoate;rhodium(2+) |
InChI |
InChI=1S/4C4H8O2.2Rh/c4*1-2-3-4(5)6;;/h4*2-3H2,1H3,(H,5,6);;/q;;;;2*+2/p-4 |
InChI-Schlüssel |
AWYNFHDXKZCSIU-UHFFFAOYSA-J |
Kanonische SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].CCCC(=O)[O-].CCCC(=O)[O-].[Rh+2].[Rh+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12876168.png)
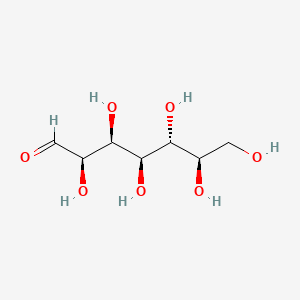

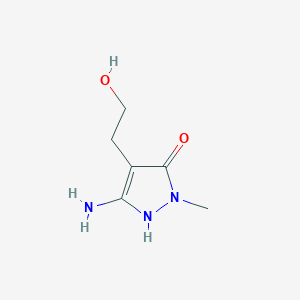
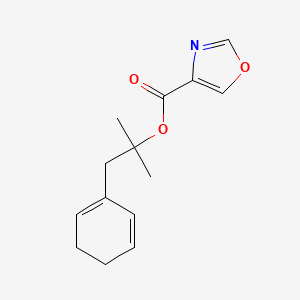
![2-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B12876196.png)

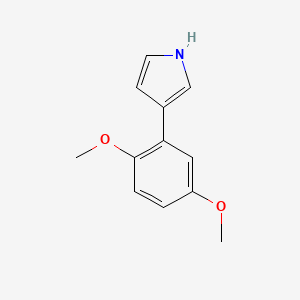
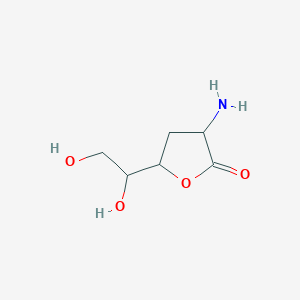

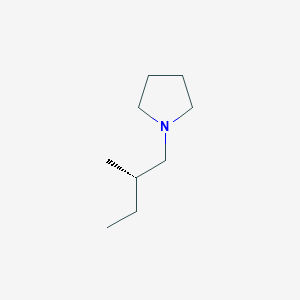
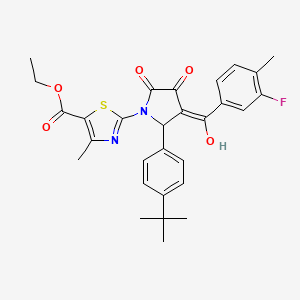
![2-(Bromomethyl)-6-chlorobenzo[d]oxazole](/img/structure/B12876232.png)
![[1,1'-Biphenyl]-3-yldicyclohexylphosphine](/img/structure/B12876239.png)
